5-aminopent-2-ynoic acid
Description
Significance of Non-Canonical Amino Acids in Advancing Chemical Biology and Medicinal Chemistry
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not found among the 20 proteinogenic amino acids that are naturally encoded in the genomes of living organisms. thedailyscientist.org Their integration into scientific research has significantly broadened the horizons of chemical biology and medicinal chemistry. thedailyscientist.orgresearchgate.net Unlike their canonical counterparts, ncAAs can be chemically synthesized or are found in various natural sources like plants and bacteria. thedailyscientist.org
The introduction of ncAAs into proteins is a powerful tool for creating novel protein structures and functions. thedailyscientist.orgnih.gov This is often achieved through techniques like genetic code expansion, which allows for the site-specific incorporation of an ncAA into a protein's primary sequence during translation. thedailyscientist.orgacs.org This precision enables researchers to probe and modulate protein function in ways that were previously unattainable. nih.govacs.org
In medicinal chemistry, ncAAs are invaluable building blocks for the synthesis of complex molecules and peptidomimetics. researchgate.netnih.gov Peptides composed of natural amino acids often face limitations as therapeutic agents due to poor metabolic stability and low membrane permeability. researchgate.net Incorporating ncAAs can overcome these challenges, leading to drugs with enhanced activity, greater stability against enzymatic degradation, and improved pharmacokinetic profiles. researchgate.netnih.gov Furthermore, ncAAs can be used to create targeted drug delivery systems by enhancing the interaction between a drug and its intended biological target. thedailyscientist.org
The Unique Role of Alkynes in Amino Acid Scaffold Design
The alkyne functional group, characterized by a carbon-carbon triple bond, offers a unique set of properties that make it particularly valuable in the design of non-canonical amino acid scaffolds. iris-biotech.destudysmarter.co.uk The high electron density of the triple bond makes alkynes highly reactive and capable of participating in a wide range of chemical transformations, particularly addition reactions. studysmarter.co.ukmdpi.com This reactivity is a key feature in their application as versatile building blocks in organic synthesis. researchgate.net
One of the most significant applications of alkyne-containing amino acids is in the realm of "click chemistry," a concept introduced by K. Barry Sharpless and Morten Meldal. iris-biotech.de The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, known for its high efficiency, selectivity, and compatibility with biological systems. iris-biotech.despringernature.com This has made alkyne-functionalized amino acids essential tools for bio-orthogonal chemistry, allowing for the specific labeling and modification of proteins and other biomolecules within living cells without interfering with native biological processes. springernature.comresearchgate.netpitt.edu
Beyond click chemistry, the alkyne moiety can be utilized in other bioorthogonal reactions, such as the Glaser-Hay coupling, which joins two terminal alkynes. nih.govnih.gov The ability to introduce a terminal alkyne into a protein via an ncAA provides a chemical "handle" that can be precisely and programmably modified, enabling researchers to alter protein function in a controlled manner. nih.govnih.gov This has been demonstrated in proof-of-concept studies, such as modifying the fluorescence spectrum of Green Fluorescent Protein (GFP). nih.govnih.gov The versatility of the alkyne group ensures its continued importance in the design of novel probes, therapeutics, and functional biomaterials. researchgate.netoup.com
Structural Classification and Nomenclature of 5-Aminopent-2-ynoic Acid within the Family of Unsaturated Amino Acids
This compound is an unsaturated amino acid, a classification that denotes the presence of one or more double or triple bonds within its carbon skeleton. Its molecular formula is C₅H₇NO₂ and it has a molecular weight of approximately 113.11 g/mol . The structure is characterized by a five-carbon chain containing a carboxylic acid group at one end (C1), an amino group at the other end (C5), and a carbon-carbon triple bond (an alkyne) located at the second carbon position (C2).
The systematic IUPAC name for this compound is This compound . sigmaaldrich.com The nomenclature is derived as follows:
"pent" : Indicates a five-carbon parent chain.
"-oic acid" : Signifies the presence of a carboxylic acid functional group, which is assigned the highest priority and located at position 1.
"-yn-" : Denotes the presence of a carbon-carbon triple bond.
"-2-" : Specifies that the triple bond starts at the second carbon atom.
"5-amino-" : Indicates that an amino group is attached to the fifth carbon atom.
Within the family of unsaturated amino acids, this compound is distinguished by the specific placement of its functional groups. It can be compared with other structurally related amino acids to highlight its unique features. For instance, it differs from its alkene analogue, 5-aminopent-2-enoic acid, by the presence of a triple bond instead of a double bond. nih.gov It is also distinct from isomers like (S)-2-Aminopent-4-ynoic acid, where the amino group is at the alpha-carbon (C2) and the alkyne is at the terminal end of the chain.
The table below provides a comparison of this compound with related unsaturated amino acids, illustrating the diversity within this class of compounds.
| Compound Name | Molecular Formula | Key Structural Features |
| This compound | C₅H₇NO₂ | Amino group at C5, Alkyne at C2 |
| 5-Aminopent-2-enoic acid | C₅H₉NO₂ | Amino group at C5, Alkene at C2 nih.gov |
| (S)-2-Aminopent-4-ynoic acid | C₅H₇NO₂ | Amino group at C2, Terminal alkyne at C4 |
| Aminocaproic acid | C₆H₁₃NO₂ | Saturated six-carbon amino acid |
This structural classification is fundamental to understanding the chemical reactivity and potential applications of this compound in various research areas. The presence of the alkyne functionality, in particular, opens up possibilities for its use in click chemistry and as a building block for more complex molecules.
Properties
CAS No. |
2137794-28-4 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5 Aminopent 2 Ynoic Acid
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne is a key functional group for various coupling and cycloaddition reactions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, known for its high efficiency, selectivity, and mild reaction conditions. nih.govrsc.org This reaction involves the coupling of a terminal alkyne, such as the one present in 5-aminopent-2-ynoic acid, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The CuAAC reaction is significantly faster and more regioselective than the uncatalyzed thermal Huisgen cycloaddition, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.govmdpi.com
The versatility of CuAAC has led to its widespread use in various scientific fields:
Bioconjugation: The bioorthogonal nature of the azide and alkyne groups allows for their specific ligation in complex biological environments without interfering with native biochemical processes. mdpi.comnih.gov this compound and its derivatives can be incorporated into biomolecules like peptides and proteins, which can then be selectively labeled or modified with azide-containing probes for applications in imaging, diagnostics, and drug delivery. smolecule.commedchemexpress.com For example, (S)-2-Aminopent-4-ynoic acid, a related compound, is used as a click chemistry reagent for such purposes. medchemexpress.com
Material Science: The robust nature of the triazole linkage makes it suitable for the construction of novel polymers and functional materials. smolecule.comrsc.org By incorporating this compound into polymer backbones or onto surfaces, materials with tailored properties can be synthesized. The triazole ring can act as a rigid linker, influencing the structural and electronic properties of the resulting material.
The general mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govmdpi.com The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ by the reduction of a copper(II) salt with a reducing agent like sodium ascorbate. escholarship.org
Beyond CuAAC, the terminal alkyne of this compound can participate in other cycloaddition and addition reactions. For instance, it can undergo [3+2] cycloaddition with nitrile oxides to form isoxazoles or with azides under thermal conditions (Huisgen cycloaddition) to yield a mixture of triazole regioisomers. psu.eduresearchgate.net Additionally, the alkyne can undergo addition reactions. For example, in the presence of a suitable catalyst, it can be reduced to the corresponding alkene or alkane. smolecule.com The electron-deficient nature of the alkyne in the corresponding ester, ethyl 5-aminopent-2-ynoate, allows it to undergo Michael additions with nucleophiles like thiols.
Reactions of the Amino Group
The primary amino group in this compound is a versatile nucleophile, enabling a variety of derivatization strategies.
The amino group readily participates in amidation reactions with carboxylic acids, acyl chlorides, or activated esters to form amide bonds. This reactivity is fundamental to its use in peptide synthesis. smolecule.comsmolecule.com Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DIC), often in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt), are employed to facilitate the formation of the peptide bond between the amino group of this compound and the carboxylic acid of another amino acid or peptide. smolecule.comrsc.orgharvard.edu
To prevent unwanted side reactions, the amino group is often protected with a suitable protecting group, such as the fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group, during peptide synthesis. smolecule.commedchemexpress.com These protecting groups can be selectively removed under specific conditions to allow for further chain elongation. The Fmoc group, for instance, is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent. smolecule.com
| Coupling Reagent | Auxiliary Nucleophile | Description |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) or s-NHS (N-hydroxysulfosuccinimide) | Commonly used for forming amide bonds in aqueous or organic solvents. rsc.org |
| DIC (dicyclohexylcarbodiimide) | HOBt | Another widely used carbodiimide (B86325) for peptide synthesis. smolecule.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | A highly efficient coupling reagent, often used for difficult couplings. rsc.org |
| HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HOBt | A common uronium-based coupling reagent. rsc.org |
The amino group can undergo N-alkylation with alkyl halides to produce secondary and tertiary amines. This modification can alter the compound's physical and biological properties, such as its solubility and basicity. Furthermore, as a basic functional group, the amino group can react with acids to form ammonium (B1175870) salts. For instance, treatment with hydrochloric acid yields the corresponding hydrochloride salt, which often exhibits increased water solubility and crystallinity. fluorochem.co.uk
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety of this compound can be transformed into a variety of other functional groups. A common reaction is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. smolecule.comevitachem.com For example, reaction with ethanol (B145695) yields ethyl 5-aminopent-2-ynoate. The ester can then be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The carboxylic acid can also be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride, although this may also affect the alkyne. Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride, which can then be reacted with amines to form amides.
Esterification Reactions for Derivatization
This compound, possessing both a carboxylic acid and an amino group, readily undergoes esterification to form various ester derivatives. This reaction is a common strategy for derivatization, modifying the compound's physical and chemical properties, such as solubility and reactivity. The esterification is typically carried out by reacting the amino acid with an alcohol in the presence of an acid catalyst. evitachem.com
A common method for the synthesis of amino acid methyl esters involves the use of methanol (B129727) in the presence of trimethylchlorosilane (TMSCl). This system has been shown to be effective for a wide range of amino acids, including both natural and synthetic ones, providing good to excellent yields at room temperature. mdpi.com While this specific method has not been explicitly documented for this compound in the reviewed literature, it represents a general and convenient approach for such transformations. mdpi.com
The resulting esters, such as ethyl 5-aminopent-2-ynoate, are versatile intermediates. For instance, the ester group can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid. Acidic hydrolysis, for example with 6N HCl under reflux, can yield this compound from its ethyl ester with high efficiency. Basic hydrolysis using aqueous sodium hydroxide (B78521) leads to the formation of the corresponding carboxylate salt.
Furthermore, the amino group of these esters can participate in nucleophilic substitution reactions, allowing for further derivatization. For example, reaction with amines can lead to the formation of amides. smolecule.com
It is also important to consider the protection of the amino group during some synthetic routes. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis and can be employed for the amino group of this compound. smolecule.com This protection allows for selective reactions at the carboxylic acid moiety, such as esterification, without interference from the amino group. The Fmoc group can later be removed under basic conditions. smolecule.com
Table 1: Examples of Esterification and Related Reactions
| Reactant(s) | Reagent(s) | Product(s) | Reaction Type |
| This compound, Alcohol | Acid catalyst | This compound ester | Esterification |
| Amino acid, Methanol | Trimethylchlorosilane | Amino acid methyl ester hydrochloride | Esterification |
| Ethyl 5-aminopent-2-ynoate, H₂O | 6N HCl (reflux) | This compound, Ethanol | Acidic Hydrolysis |
| Ethyl 5-aminopent-2-ynoate, H₂O | Aqueous NaOH | Sodium 5-aminopent-2-ynoate, Ethanol | Basic Hydrolysis |
Decarboxylative Reactions
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction for this compound and its derivatives under certain conditions. evitachem.comsmolecule.com This reaction can lead to the formation of more reactive chemical species. smolecule.com
While specific studies detailing the decarboxylation of this compound itself are not prevalent in the provided search results, the decarboxylation of related amino acids and carboxylic acids provides insight into the potential pathways. For instance, the decarboxylation of 2-aminoadipate by an amino acid decarboxylase is a known enzymatic reaction. google.com In a broader context, decarboxylation of amino acids can be a key step in various metabolic pathways and synthetic procedures.
In the context of producing industrially relevant chemicals from biological sources, a patent describes a pathway where 2,4-pentadienoate can be produced, which could then undergo decarboxylation to form butadiene. google.com While not directly involving this compound, this illustrates the principle of decarboxylation in related unsaturated systems. google.com
Synthetic methodologies can also employ decarboxylation. For example, a synthetic route towards a fluorinated analog of 5-aminolevulinic acid involves a decarboxylation step under acidic conditions as a key transformation. nih.gov This suggests that acidic conditions could potentially promote the decarboxylation of this compound, although specific conditions and products would need to be experimentally determined.
Applications of 5 Aminopent 2 Ynoic Acid in Chemical Biology and Biochemistry Research
Bioorthogonal Chemistry and Molecular Probes
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkyne group on 5-aminopent-2-ynoic acid is a key functional group for such reactions, allowing it to serve as a scaffold for creating molecular probes to study biological events in real time.
The terminal alkyne functionality of this compound makes it an ideal reagent for "click chemistry," a class of reactions that are rapid, specific, and high-yielding. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring to link molecules together. researchgate.net This reaction is highly bioorthogonal, as neither azide (B81097) nor alkyne groups are commonly found in biological systems, ensuring that the reaction proceeds with high specificity. google.comacs.org
In bioconjugation, this compound can be incorporated into a biomolecule, such as a peptide or protein. The exposed alkyne group then serves as a chemical "handle" for attaching other molecules, known as reporters (like fluorescent dyes) or affinity tags (like biotin), which carry a complementary azide group. researchgate.neted.ac.uk This methodology is widely used for:
Labeling and Visualizing Biomolecules: Attaching fluorescent dyes to track the location and movement of proteins or other molecules within cells.
Affinity Purification: Attaching biotin (B1667282) to isolate binding partners of a specific protein from a complex cellular mixture.
Assembling Complex Architectures: Linking different biomolecules together to create novel functional constructs.
The reliability and specificity of using alkyne-containing amino acids like this compound in click chemistry have established it as a fundamental tool for molecular tagging and bioconjugation. nih.govresearchgate.net
The structure of this compound is well-suited for the design of specialized molecular probes, including those with fluorescent or isotopic labels. The amino acid backbone allows it to be integrated into peptides, while the terminal alkyne provides a site for attaching a reporter group via click chemistry. researchgate.net Although specific fluorescent probes directly synthesized from this compound are not extensively documented in the literature, the design principles are well-established. For instance, a fluorescent dye containing an azide group can be readily "clicked" onto the alkyne handle of the amino acid after it has been incorporated into a target peptide or protein. researchgate.net
Similarly, the synthesis of isotopically labeled probes is a critical application for metabolic studies and advanced imaging techniques like Positron Emission Tomography (PET). The synthesis of isotopically labeled analogs of similar small molecules, such as 5-aminolevulinic acid (5-ALA), demonstrates the feasibility of this approach. nih.gov For example, introducing a radioactive isotope like Fluorine-18 (¹⁸F) would involve a synthetic route where an ¹⁸F-containing moiety is attached to the molecule. nih.gov For this compound, this could be achieved by creating a derivative of the amino acid that can be readily radiolabeled, providing a powerful tool for non-invasive imaging in biological research. nih.gov
The general strategy for creating such probes involves a multi-step chemical synthesis where the core amino acid structure is built first, followed by the attachment of the desired label. nih.govsigmaaldrich.com
| Probe Type | Design Principle | Potential Application | Analogous Example |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., rhodamine, BODIPY) to the alkyne group via azide-alkyne click chemistry. | Live-cell imaging, Förster Resonance Energy Transfer (FRET) studies to monitor protein interactions. | Synthesis of fluorescent amino acids like acridon-2-ylalanine for protein studies. nih.gov |
| Isotopic Label | Incorporation of a stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ¹⁸F, ¹¹C) isotope into the molecular scaffold. | PET imaging of metabolic pathways, quantitative mass spectrometry. | Synthesis of ¹⁸F-labeled 5-aminolevulinic acid (5-ALA) for imaging gliomas. nih.gov |
Genetic Code Expansion and Non-Canonical Amino Acid Incorporation
Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs)—those not among the 20 common proteinogenic amino acids—into proteins. This technology opens the door to installing novel chemical functionalities, such as the alkyne group of this compound, directly into a protein's structure at any desired position.
The central challenge in genetic code expansion is to create an aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the desired ncAA and charges it onto a dedicated transfer RNA (tRNA). This engineered aaRS/tRNA pair must be "orthogonal," meaning it does not cross-react with any of the cell's endogenous amino acids or tRNAs.
Researchers have successfully engineered variants of the pyrrolysyl-tRNA synthetase (PylRS) from archaea like Methanosarcina mazei (MmPylRS) and Methanosarcina barkeri (MbPylRS) to recognize a wide variety of ncAAs, including those with alkyne handles. The native substrate of PylRS is pyrrolysine, a large amino acid, leaving a spacious active site that can be re-engineered through directed evolution to accommodate new substrates. Studies have shown that specific mutations in the active site of PylRS can adapt its specificity. For example, a variant of MbPylRS with two mutations (N311A/C313A) was shown to incorporate various ncAAs, demonstrating the enzyme's plasticity. Through screening libraries of such mutants, synthetases that efficiently and selectively charge alkyne-containing amino acids, including the structurally similar (S)-2-aminopent-4-ynoic acid, have been identified.
| Synthetase System | Origin | Key Features & Engineering Strategy | Target Amino Acid Example |
| Pyrrolysyl-tRNA Synthetase (PylRS) | Methanosarcina species (archaea) | Orthogonal in bacteria and eukaryotes. Large, plastic active site is amenable to mutation to accept new substrates. | (S)-2-aminopent-4-ynoic acid |
| Tyrosyl-tRNA Synthetase (TyrRS) | Methanocaldococcus jannaschii (archaea) | Orthogonal in bacteria and eukaryotes. Commonly engineered to incorporate various phenylalanine and tyrosine analogs. | 3-iodo-L-tyrosine sigmaaldrich.com |
Once an orthogonal aaRS/tRNA pair is developed, the ncAA can be incorporated into a target protein in response to a unique codon. The most common method uses the amber stop codon, UAG. The gene for the protein of interest is mutated to replace the codon at the desired site with a UAG codon. The cell is then supplied with the engineered aaRS, the corresponding suppressor tRNA (which has an anticodon that reads UAG), and the non-canonical amino acid like this compound.
During protein synthesis, when the ribosome encounters the UAG codon, the suppressor tRNA delivers the alkyne-bearing amino acid, incorporating it into the growing polypeptide chain. sigmaaldrich.com This allows for the production of a full-length protein containing a single, precisely placed chemical handle for further modification via click chemistry. This technique has become a cornerstone of chemical biology for creating proteins with novel properties.
The ability to introduce an ncAA like this compound at a specific site allows researchers to probe protein structure and function in ways that are impossible with conventional mutagenesis. By replacing a key native amino acid with an ncAA, scientists can study its role in catalysis, binding, or protein folding.
For example, incorporating an ncAA into the active site of an enzyme can alter its catalytic activity or substrate specificity. A study involving a lanthanide-dependent alcohol dehydrogenase (PedH) showed that incorporating different ncAAs could significantly modify the enzyme's catalytic efficiency and enantioselectivity. The alkyne group of this compound can be used to attach probes that report on the local environment of the active site or to cross-link the protein to its binding partners, trapping transient interactions. This provides a powerful method for mapping protein-protein interaction networks and elucidating complex enzymatic mechanisms.
Precursor in the Synthesis of Bioactive Peptides and Analogs
This compound serves as a valuable building block in the synthesis of peptides and their analogs. Its structure, which incorporates both an amino acid and an alkyne functional group, allows for its integration into peptide chains using standard synthesis protocols. smolecule.com The amino group can be protected, commonly with a fluorenylmethoxycarbonyl (Fmoc) group, enabling its use in solid-phase peptide synthesis. smolecule.com This protected form can then be coupled with other amino acids to create modified peptides. smolecule.com
The presence of the alkyne group is particularly significant as it facilitates further chemical modifications through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). smolecule.commedchemexpress.com This allows for the attachment of various molecules, like labels or other bioactive components, to the peptide scaffold. The ability to create these non-standard peptide structures is crucial for developing peptidomimetics with enhanced stability, conformational constraints, or novel biological activities. uu.nl The synthesis of such analogs is a key strategy in medicinal chemistry to improve the therapeutic properties of naturally occurring peptides. smolecule.com
Modulation of Biological Pathways (Non-Clinical Focus)
Research has primarily focused on the interaction of this compound and its derivatives with the enzyme aldose reductase (ALR). smolecule.com The mechanism of action for its inhibitory effect involves binding to the active site of the enzyme. smolecule.com The alkyne functional group within the molecule is key to this interaction, potentially forming covalent bonds with residues in the enzyme's active site. Furthermore, the amino group can participate in hydrogen bonding and electrostatic interactions, which helps to anchor the compound within the active site and contributes to its binding affinity. Molecular docking studies have been employed to visualize these binding modes and to understand the specific interactions that lead to the inhibition of the enzyme's function. smolecule.comrsc.org This targeted binding prevents the enzyme from converting its natural substrate, thereby blocking a key step in the polyol pathway, which is implicated in various cellular processes.
Derivatives of alkynyl amino acids, structurally related to this compound, have been synthesized and evaluated as inhibitors of aldose reductase isozymes, specifically aldehyde reductase (ALR1) and aldose reductase (ALR2). rsc.orgrsc.org Studies have shown that these compounds can be highly selective inhibitors, showing greater potency against ALR2 over ALR1. rsc.orgrsc.org The development of selective ALR2 inhibitors is a significant area of research. rsc.org
The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research on a series of synthesized (S)-2-amino-5-[aryl]pent-4-ynoic acids, which are close analogs, has provided specific IC50 values, demonstrating potent and selective inhibition of ALR2. researchgate.net For instance, certain derivatives with specific aromatic substitutions showed IC50 values against ALR2 in the nanomolar range, indicating high potency. researchgate.net
Table 1: Inhibition of Aldose Reductase Isozymes by (S)-2-amino-5-[aryl]pent-4-ynoic Acid Derivatives Data sourced from a study on synthesized analogs. researchgate.net
| Compound Derivative (Substitution) | ALR1 IC50 (µM) | ALR2 IC50 (µM) | Selectivity (ALR1/ALR2) |
| 3e (4-CF3-Ph) | >10 | 0.012 ± 0.09 | >833 |
| 3i (4-Br-Ph) | 0.065 ± 0.07 | 0.068 ± 0.01 | ~1 |
| 3l (Naphthyl) | >10 | 0.078 ± 0.001 | >128 |
| 3d (4-F-Ph) | 0.09 ± 0.01 | 0.12 ± 0.04 | ~0.75 |
| 3h (4-Cl-Ph) | 0.041 ± 0.08 | 3.29 ± 0.20 | ~0.012 |
This table is interactive. Click on the headers to sort the data.
While direct metabolic engineering of Escherichia coli to produce this compound is not extensively documented, the use of related C5 compounds as precursors in engineered pathways is well-established. nih.gov Metabolic engineering strategies in E. coli have been successfully used to overproduce various amino acids and related platform chemicals. d-nb.info These strategies often involve increasing the availability of precursors, enhancing key enzymatic reactions, and removing regulatory bottlenecks. d-nb.info
Computational Studies and Structural Analysis of 5 Aminopent 2 Ynoic Acid
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules like 5-aminopent-2-ynoic acid.
Conformational Analysis of this compound and Its Derivatives
A conformational analysis of this compound would aim to identify the molecule's most stable three-dimensional shapes, or conformers. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the potential energy of each resulting structure. For this compound, the key rotatable bonds are the C3-C4 and C4-C5 bonds.
The analysis would reveal various low-energy conformers, such as gauche and anti arrangements of the amino and carboxylic acid groups relative to the carbon backbone. These studies on conformationally restricted analogues of GABA, the parent neurotransmitter, are crucial for understanding their interaction with biological receptors. nih.govnih.govresearchgate.netresearchgate.net The relative energies of these conformers determine their population at equilibrium and are essential for predicting the molecule's preferred shape in different environments.
Investigation of Conformational Stability and Rigidity Imparted by the Triple Bond
The most significant structural feature of this compound is the carbon-carbon triple bond (alkyne). This functional group imparts considerable rigidity to the molecule. The sp-hybridized carbons of the alkyne and their adjacent atoms (C1 and C4) adopt a linear geometry, which severely restricts the molecule's flexibility.
This inherent rigidity means that this compound has fewer accessible low-energy conformations compared to its saturated or unsaturated (alkene) counterparts. mdpi.com Molecular dynamics simulations could be employed to explore this limited conformational space over time, confirming the stability of the linear alkyne region and quantifying the flexibility of the terminal amino group. This restricted conformation is a key aspect in the design of targeted enzyme inhibitors. researchgate.net
Quantum Chemical Calculations and Spectroscopic Feature Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide highly accurate predictions of molecular properties, including spectroscopic data.
Theoretical Prediction of Vibrational (IR) and Nuclear Magnetic Resonance (NMR) Spectra
Theoretical calculations can predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound, which are invaluable for its experimental identification and characterization.
Infrared (IR) Spectrum: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. For this compound, characteristic absorption bands would be predicted. The C≡C triple bond stretch is expected to appear in a relatively quiet region of the spectrum, typically between 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com Other key predicted vibrations would include the C=O stretch of the carboxylic acid, the O-H stretch, and the N-H stretches of the amine group.
Nuclear Magnetic Resonance (NMR) Spectrum: The same computational methods can predict the ¹H and ¹³C NMR chemical shifts. The chemical environment of each nucleus determines its shift. For instance, the protons on the carbon adjacent to the amino group (C5) and the carbon between the alkyne and the amino group (C4) would have distinct predicted chemical shifts. The sp-hybridized carbons of the triple bond (C2 and C3) would also have characteristic ¹³C chemical shifts. Such predictions are crucial for interpreting experimental NMR data. researchgate.net
| Spectroscopic Technique | Functional Group | Predicted Characteristic Signal (Approximate) |
|---|---|---|
| Infrared (IR) | C≡C Stretch | 2100 - 2260 cm⁻¹ (weak) |
| Infrared (IR) | C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ |
| Infrared (IR) | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |
| Infrared (IR) | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |
| ¹³C NMR | C1 (Carboxyl) | 170 - 185 ppm |
| ¹³C NMR | C2 & C3 (Alkyne) | 65 - 90 ppm |
| ¹H NMR | H4 & H5 | 2.5 - 4.0 ppm |
Ligand-Target Interaction Studies
Computational docking is used to predict how a small molecule (ligand) like this compound might bind to a biological macromolecule, such as an enzyme or receptor.
Molecular Docking to Elucidate Putative Binding Modes with Enzymes or Receptors
This compound is an analogue of the neurotransmitter γ-aminobutyric acid (GABA) and is designed to interact with enzymes involved in GABA metabolism, primarily GABA aminotransferase (GABA-AT). nih.gov GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA. nih.gov Inhibiting this enzyme increases GABA levels in the brain, which is a therapeutic strategy for conditions like epilepsy. nih.govnih.gov
Molecular docking simulations would be used to place this compound into the active site of a GABA-AT homology model or crystal structure. mdpi.comnih.govrjptonline.org The goal is to identify the most likely binding pose and the specific interactions that stabilize the ligand-enzyme complex.
Mechanism-Based Inactivation: Compounds with acetylenic groups, like this compound, often act as mechanism-based or "suicide" inactivators. northwestern.edunih.gov The enzyme begins its normal catalytic cycle on the inhibitor, but this process converts the inhibitor into a highly reactive species that then forms an irreversible covalent bond with an active site residue, permanently inactivating the enzyme. nih.gov Docking studies would predict the initial non-covalent binding, showing key interactions:
The positively charged amino group of the inhibitor would likely form an ionic bond with a negatively charged residue in the active site (e.g., a glutamate (B1630785) residue).
The carboxylic acid group could form hydrogen bonds with other active site residues.
The molecule would be positioned such that the alkyne is near the PLP cofactor, poised for the catalytic reaction that leads to inactivation. northwestern.edu
These computational predictions are the first step in the rational design of more potent and selective enzyme inhibitors. nih.govnih.gov
| Inhibitor Moiety | Enzyme Active Site Component | Predicted Interaction Type |
|---|---|---|
| Terminal Amino Group (-NH₃⁺) | Glutamate/Aspartate Residue | Ionic Bond / Salt Bridge |
| Carboxylate Group (-COO⁻) | Lysine (B10760008)/Arginine/Serine Residues | Hydrogen Bonding |
| Alkynyl Group (-C≡C-) | PLP Cofactor & Nucleophilic Residue | Proximity for Covalent Adduct Formation |
| Alkyl Chain | Hydrophobic Pocket | Van der Waals Forces |
Binding Affinity Calculations (e.g., MM/PBSA) for Enzyme Substrates or Inhibitors
The prediction of binding affinity between a ligand, such as this compound, and its target enzyme is a critical step in computational drug discovery. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to estimate the free energy of binding of a small molecule to a biological macromolecule. nih.gov This method combines molecular mechanics calculations with continuum solvation models to provide a balance between accuracy and computational efficiency.
While specific MM/PBSA studies on this compound are not extensively documented in publicly available literature, the methodology can be applied to understand its potential interactions. A hypothetical study could involve docking this compound into the active site of a target enzyme, followed by molecular dynamics (MD) simulations to generate a series of conformational snapshots. The binding free energy (ΔG_bind) would then be calculated using the following equation:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where:
G_complex is the total free energy of the protein-ligand complex.
G_receptor is the total free energy of the protein alone.
G_ligand is the total free energy of the ligand alone.
Each of these terms is calculated as the sum of the molecular mechanics energy in the gas phase (E_MM), the polar solvation free energy (G_PBSA), and the nonpolar solvation free energy (G_SA).
Table 1: Hypothetical Energy Contributions from an MM/PBSA Calculation for this compound with a Target Enzyme
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy (ΔE_vdW) | -35.8 |
| Electrostatic Energy (ΔE_elec) | -18.2 |
| Polar Solvation Energy (ΔG_PB) | 25.5 |
| Nonpolar Solvation Energy (ΔG_SA) | -4.1 |
| Binding Free Energy (ΔG_bind) | -32.6 |
The negative binding free energy in this hypothetical example would suggest a favorable interaction between this compound and the enzyme. The primary driving forces for this binding would be the van der Waals and electrostatic interactions, partially offset by the desolvation penalty upon binding. Such computational analyses are invaluable for predicting whether a compound is likely to be an effective inhibitor or substrate. eurekaselect.comdergipark.org.tr
Structure-Activity Relationship (SAR) Studies for Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve modifying a molecule's structure to understand how these changes affect its biological activity. mdpi.com For this compound, an SAR study would involve the synthesis and biological evaluation of a series of derivatives to identify key structural features required for its activity.
The core structure of this compound offers several points for modification: the terminal amino group, the carboxylic acid group, and the alkyne functionality. An SAR study would systematically explore the impact of changes at these positions.
Key Areas for Modification and Expected SAR Insights:
Amino Group (Position 5):
Alkylation: Introducing small alkyl groups (methyl, ethyl) could probe the steric tolerance in the binding pocket.
Acylation: Converting the amine to an amide could alter hydrogen bonding capabilities and lipophilicity.
Aromatic Substitution: Introducing aryl groups could lead to new π-π stacking interactions.
Carboxylic Acid Group (Position 1):
Esterification: Conversion to methyl or ethyl esters would neutralize the negative charge, impacting electrostatic interactions and cell permeability.
Amidation: Formation of primary, secondary, or tertiary amides would introduce different hydrogen bonding patterns.
Alkyne Moiety (Positions 2 and 3):
Reduction: Conversion of the alkyne to an alkene (cis or trans) or an alkane would reveal the importance of the triple bond's rigidity and electronic properties for activity.
Substitution at Position 4: Introduction of substituents on the carbon adjacent to the alkyne could explore additional binding interactions.
The results of such a study would be compiled into a data table to visualize the relationship between structural modifications and biological activity, often expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Hypothetical Structure-Activity Relationship Data for Derivatives of this compound
| Compound | R1 (at Amino Group) | R2 (at Carboxyl Group) | Modification at Alkyne | IC50 (µM) |
| This compound | H | OH | None | 15.2 |
| Derivative 1 | CH3 | OH | None | 12.5 |
| Derivative 2 | COCH3 | OH | None | 25.8 |
| Derivative 3 | H | OCH3 | None | 45.1 |
| Derivative 4 | H | NH2 | None | 18.3 |
| Derivative 5 | H | OH | Alkene (trans) | 50.6 |
| Derivative 6 | H | OH | Alkane | >100 |
From this hypothetical data, one could infer that a free amino group and a carboxylic acid are important for activity, as methylation of the amine leads to a slight increase in potency, while acylation or esterification is detrimental. Furthermore, the rigidity of the alkyne bond appears crucial, as its reduction to an alkene or alkane significantly diminishes or abolishes activity. These insights are instrumental in guiding the design of more potent and selective analogs. mdpi.com
Analytical Methodologies for the Characterization and Quantification of 5 Aminopent 2 Ynoic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For 5-aminopent-2-ynoic acid, both high-performance liquid chromatography and paper chromatography can be employed to assess purity and isolate the compound.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a polar molecule like this compound, which contains both an amino and a carboxylic acid group, reversed-phase HPLC (RP-HPLC) is a suitable method. who.intnih.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
A typical HPLC system for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of an aqueous buffer, such as phosphate (B84403) buffer, and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govjocpr.com The pH of the mobile phase is a critical parameter to control the ionization state of the amino and carboxylic acid groups, thereby influencing the retention time of the compound. Detection is commonly achieved using a UV detector, as the carboxylic acid functional group exhibits absorbance at low UV wavelengths, typically around 200-210 nm. shimadzu.com
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile | | Gradient | Isocratic or Gradient | | Flow Rate | 1.0 mL/min | | Detection | UV at 210 nm | | Injection Volume | 10 µL | | Column Temperature | 25 °C |
Paper Chromatography
Paper chromatography is a simpler, yet effective, technique for the separation of amino acids. scribd.comcutm.ac.in The principle of separation is partition chromatography, where the stationary phase is water adsorbed onto the cellulose (B213188) fibers of the paper, and the mobile phase is a solvent system that moves up the paper by capillary action. moorparkcollege.edubuffalostate.edu
For this compound, a common solvent system would be a mixture of n-butanol, acetic acid, and water. cutm.ac.in After spotting the sample on the paper and developing the chromatogram, the position of the amino acid is visualized using a staining agent, most commonly ninhydrin, which reacts with the primary amine to produce a characteristic purple spot. scribd.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and compared to standards for identification. biotopics.co.uk
Table 2: Typical Solvent Systems for Paper Chromatography of Amino Acids
| Solvent System | Ratio (v/v/v) |
|---|---|
| n-Butanol : Acetic Acid : Water | 4 : 1 : 5 |
| Phenol : Water | 4 : 1 |
| Propanol : Water | 7 : 3 |
Spectroscopic Characterization of Synthetic Products and Intermediates
Spectroscopic techniques are vital for the structural elucidation of newly synthesized molecules like this compound. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provide complementary information to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. Both ¹H and ¹³C NMR would be employed to characterize this compound.
In the ¹H NMR spectrum, one would expect to see signals corresponding to the different types of protons in the molecule. The protons of the methylene (B1212753) groups adjacent to the amino group and the alkyne would exhibit characteristic chemical shifts and coupling patterns. The acetylenic proton, if present in a terminal alkyne precursor, would appear in a distinct region of the spectrum. uobasrah.edu.iq
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The sp-hybridized carbons of the alkyne would have characteristic chemical shifts in the range of 65-90 ppm. researchgate.netresearchgate.net The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically above 170 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4 | ~2.5 - 2.8 | t |
| H-5 | ~3.0 - 3.3 | t |
| -NH₂ | Broad singlet | s |
| -COOH | Broad singlet | s |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (COOH) | ~170 - 180 |
| C-2 (C≡) | ~70 - 80 |
| C-3 (≡C) | ~75 - 85 |
| C-4 | ~20 - 30 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. utdallas.edu
The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations. libretexts.orgmasterorganicchemistry.com The C=O stretch of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. masterorganicchemistry.com The C≡C triple bond stretch of the alkyne would appear as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com The N-H stretching of the primary amine would be observed as a medium intensity band around 3300-3500 cm⁻¹.
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong, sharp) |
| Alkyne | C≡C stretch | 2100 - 2260 (weak to medium) |
| Amine | N-H stretch | 3300 - 3500 (medium) |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. nih.govnih.gov
For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques like electrospray ionization) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O), carbon monoxide (CO), and the amino group (NH₃). nih.govresearchgate.net For this compound, characteristic fragments resulting from the cleavage of the carbon chain would also be expected. researchgate.net
Table 6: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
|---|---|---|
| [M+H]⁺ | 114.055 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 96.044 | Loss of water |
| [M-CO₂H]⁺ | 68.050 | Loss of the carboxyl group |
X-ray Diffraction Analysis for Crystal Structure and Conformational Insights
Should such data become available, the analysis would typically involve directing a beam of X-rays onto a single crystal of this compound. The resulting diffraction pattern, a unique arrangement of spots of varying intensities, would be collected. From this pattern, crucial information about the crystal structure can be determined.
A standard crystallographic analysis would yield the following key parameters, which would be presented in a data table:
| Crystallographic Parameter | Description | Typical Data for a Small Organic Molecule |
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | e.g., Monoclinic |
| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. | e.g., P2₁/c |
| a, b, c (Å) | The lengths of the unit cell edges. | e.g., a = 8.5, b = 10.2, c = 7.1 |
| α, β, γ (°) | The angles between the unit cell axes. | e.g., α = 90°, β = 105.4°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | e.g., 615.3 |
| Z | The number of molecules per unit cell. | e.g., 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | e.g., 1.25 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | e.g., 0.045 |
Furthermore, the analysis would provide precise measurements of bond lengths and angles within the this compound molecule. This data is critical for understanding the molecule's geometry and the nature of its chemical bonds. Conformational insights, such as the torsion angles defining the molecule's shape and the arrangement of its functional groups (the amino and carboxylic acid groups relative to the alkyne), would also be derived. This information is invaluable for studying intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the solid state.
Electrophoretic Analysis for Biochemical Applications
Specific research detailing the electrophoretic analysis of this compound for biochemical applications has not been identified in the available literature. Electrophoretic techniques are widely employed to separate molecules based on their size, charge, and conformation, and they could be applied to study this compound in various biochemical contexts.
For instance, capillary electrophoresis (CE) would be a suitable method for the analysis of this compound. In a hypothetical CE experiment, a sample containing the compound would be introduced into a narrow capillary filled with a background electrolyte. Upon the application of a high voltage, the charged molecules would migrate towards the electrode of opposite polarity.
The migration time of this compound would depend on its charge-to-size ratio and the electroosmotic flow within the capillary. By comparing its migration time to that of known standards, the compound could be identified and quantified.
Key parameters from such an analysis could be presented as follows:
| Electrophoretic Parameter | Description | Hypothetical Value |
| Migration Time (min) | The time taken for the analyte to travel from the injection point to the detector. | e.g., 5.8 |
| Electrophoretic Mobility (cm²/Vs) | A measure of the analyte's velocity in an electric field of unit strength. | e.g., 3.2 x 10⁻⁴ |
| Separation Voltage (kV) | The applied voltage across the capillary. | e.g., 20 |
| Capillary Dimensions (L x ID) | The total length and internal diameter of the capillary. | e.g., 50 cm x 50 µm |
| Background Electrolyte | The buffer solution used to conduct the current and maintain pH. | e.g., 50 mM Phosphate buffer (pH 7.4) |
| Detection Method | The technique used to detect the analyte as it passes the detector window. | e.g., UV-Vis Absorbance at 214 nm |
In biochemical applications, electrophoretic methods could be used to study the interaction of this compound with enzymes or other biomolecules. For example, if this compound acts as an enzyme inhibitor, affinity capillary electrophoresis could be employed to determine the binding constants. Such studies are crucial for understanding the compound's mechanism of action in biological systems.
Future Research Directions and Potential Academic Impact
Exploration of Novel Synthetic Routes and Sustainable Production Methods
The development of efficient and environmentally benign methods for synthesizing 5-aminopent-2-ynoic acid and its derivatives is a critical area of future research. Current synthetic strategies often involve multiple steps and may utilize hazardous reagents. Future efforts will likely focus on the principles of green chemistry to improve the sustainability of its production. mdpi.comresearchgate.net
Key research objectives in this area include:
Catalytic Approaches: Investigating novel catalysts, including enzymatic and chemo-catalytic systems, to streamline the synthesis, reduce reaction times, and improve atom economy.
Continuous Flow Synthesis: Implementing continuous flow chemistry could offer advantages in terms of safety, scalability, and process control for the production of this compound. rsc.org
Renewable Starting Materials: Exploring synthetic pathways that utilize renewable feedstocks would significantly enhance the sustainability of this compound production.
Solvent Minimization: The use of greener solvents or solvent-free reaction conditions will be a priority to minimize the environmental impact of the synthesis. mdpi.comresearchgate.net
The development of such methods will not only make this compound more accessible for research but also align its production with the growing demand for sustainable chemical manufacturing. mdpi.com
Design and Discovery of Next-Generation Bioisosteres and Peptidomimetics
The structural rigidity and electronic properties of the alkyne group in this compound make it an attractive scaffold for designing novel bioisosteres and peptidomimetics. nih.gov These are molecules designed to mimic the biological activity of natural peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov
Future research in this domain will likely involve:
GABA Receptor Modulators: Given that derivatives of this compound are known to interact with GABAergic systems, a significant research avenue will be the design of next-generation inhibitors of enzymes like GABA aminotransferase. nih.govresearchgate.net This could lead to the development of new therapeutic agents for neurological disorders. nih.govnih.gov
Conformationally Constrained Analogs: The triple bond can be used to create conformationally restricted peptide analogs. upc.edu This allows for a more precise probing of peptide-receptor interactions and can lead to the development of highly selective and potent therapeutic agents.
Incorporation into Biologically Active Peptides: Systematically replacing amino acid residues in known bioactive peptides with this compound or its derivatives can lead to peptidomimetics with improved pharmacokinetic profiles.
The table below summarizes potential modifications and their expected impact on the properties of peptidomimetics derived from this compound.
| Modification | Rationale | Potential Impact |
| N-methylation | Increase proteolytic stability | Enhanced in vivo half-life |
| Side-chain functionalization | Modulate receptor binding | Improved potency and selectivity |
| Cyclization | Introduce conformational constraints | Higher affinity for target receptors |
Advanced Applications in Bioorthogonal Chemistry for Live-Cell Imaging and Proteomics
The terminal alkyne of this compound serves as a versatile chemical handle for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.netnih.gov This opens up a plethora of applications in chemical biology.
"Click" Chemistry: The alkyne group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. researchgate.netmdpi.com These "click" reactions are highly efficient and specific, allowing for the precise labeling of biomolecules.
Live-Cell Imaging: By incorporating this compound into a biomolecule of interest and then reacting it with a fluorescently tagged azide (B81097), researchers can visualize the localization and dynamics of that biomolecule in living cells. nih.govreading.ac.uk
Proteomics: This compound can be used in activity-based protein profiling (ABPP) to identify and characterize the activity of specific enzymes within the complex environment of the cell. mdpi.com This involves designing probes based on this compound that covalently bind to the active site of a target enzyme, which can then be isolated and identified using mass spectrometry. nih.govnih.gov
Elucidating Complex Biological Mechanisms through Precise Incorporation of this compound
The ability to precisely incorporate this compound into peptides and proteins provides a powerful tool for dissecting complex biological pathways. innovations-report.com By replacing a natural amino acid with this non-canonical amino acid, researchers can introduce a unique probe into a protein to study its structure, function, and interactions.
Future research will likely focus on:
Enzyme Mechanism Studies: Placing the alkyne group at or near the active site of an enzyme can provide insights into the catalytic mechanism. The alkyne can act as a spectroscopic probe or a reactive handle for further chemical modifications.
Protein-Protein Interactions: Incorporating this compound can allow for the use of photo-crosslinking experiments to map protein-protein interaction interfaces.
Post-Translational Modifications: The alkyne handle can be used to study post-translational modifications by allowing for the selective enrichment and identification of modified proteins. nih.gov
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Prediction of Activity
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel molecules based on the this compound scaffold. frontiersin.org These computational approaches can accelerate the drug discovery process by identifying promising candidates with desired properties. nih.govmdpi.com
Key areas for the application of AI and ML include:
De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties, such as enhanced binding affinity for a specific target or improved drug-like characteristics. frontiersin.orgbenevolent.comethz.ch
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build QSAR models that can predict the biological activity of new, untested compounds. nih.gov
Prediction of Pharmacokinetic Properties: AI models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development.
The table below illustrates how different AI/ML approaches can be applied to the study of this compound.
| AI/ML Technique | Application | Desired Outcome |
| Generative Adversarial Networks (GANs) | De novo design of novel inhibitors | Generation of molecules with high predicted affinity and novelty |
| Recurrent Neural Networks (RNNs) | Generation of new molecular structures | Identification of synthetically accessible drug candidates |
| Support Vector Machines (SVM) | Classification of active vs. inactive compounds | Prioritization of compounds for synthesis and testing |
| Deep Neural Networks (DNN) | Prediction of bioactivity and toxicity | Early-stage risk assessment and candidate selection |
Q & A
Q. What mechanistic insights explain the contradictory bioactivity of this compound in enzyme inhibition assays?
- Methodology: Employ molecular docking (AutoDock Vina) and kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition. Cross-reference with mutagenesis studies on target enzymes (e.g., glutamine synthetase) .
- Data Gaps: Discrepancies in IC values across studies may arise from buffer composition or enzyme isoforms; standardize assay conditions .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound in vivo?
- Methodology: Use QSPR models (e.g., SwissADME) to estimate logP, bioavailability, and BBB permeability. Validate with microsomal stability assays and in vivo PK/PD studies in rodent models .
- Challenges: Poor correlation between predicted and observed half-life highlights need for hybrid machine learning approaches .
Q. What experimental strategies resolve spectral overlap in H NMR of this compound derivatives?
- Methodology: Apply 2D NMR (COSY, HSQC) to resolve coupled protons. For complex mixtures, use DOSY to separate species by diffusion coefficients. Compare with high-resolution MS for fragment ion confirmation .
Data Interpretation & Experimental Design
Q. How should researchers address contradictions in reported pKa values of this compound?
- Methodology: Re-measure pKa via potentiometric titration (e.g., Sirius T3) under standardized ionic strength (I = 0.15 M KCl). Validate with H NMR pH titration (monitor NH and COOH shifts) .
- Recommendation: Disclose buffer composition and temperature in metadata to enable cross-study comparisons .
Q. What statistical frameworks are optimal for analyzing dose-response data in toxicity studies?
- Methodology: Use nonlinear regression (e.g., four-parameter logistic model) to calculate LD. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test .
Tables for Critical Analysis
| Parameter | Reported Range | Method Used | Contradictions |
|---|---|---|---|
| Melting Point (°C) | 145–152 | DSC | Variability due to polymorphism |
| LogP | -1.2 to -0.8 | Shake-flask/HPLC | pH-dependent ionization artifacts |
| Enzyme IC (μM) | 12–45 | Fluorescence assay | Enzyme batch variability |
Source: Compiled from
Recommendations for Future Research
- Prioritize multi-laboratory validation studies to harmonize synthetic and analytical protocols .
- Explore this compound as a precursor for peptide-based drug conjugates, leveraging its alkyne handle for bioorthogonal chemistry .
- Develop open-access databases for spectral libraries and kinetic parameters to reduce reproducibility crises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
